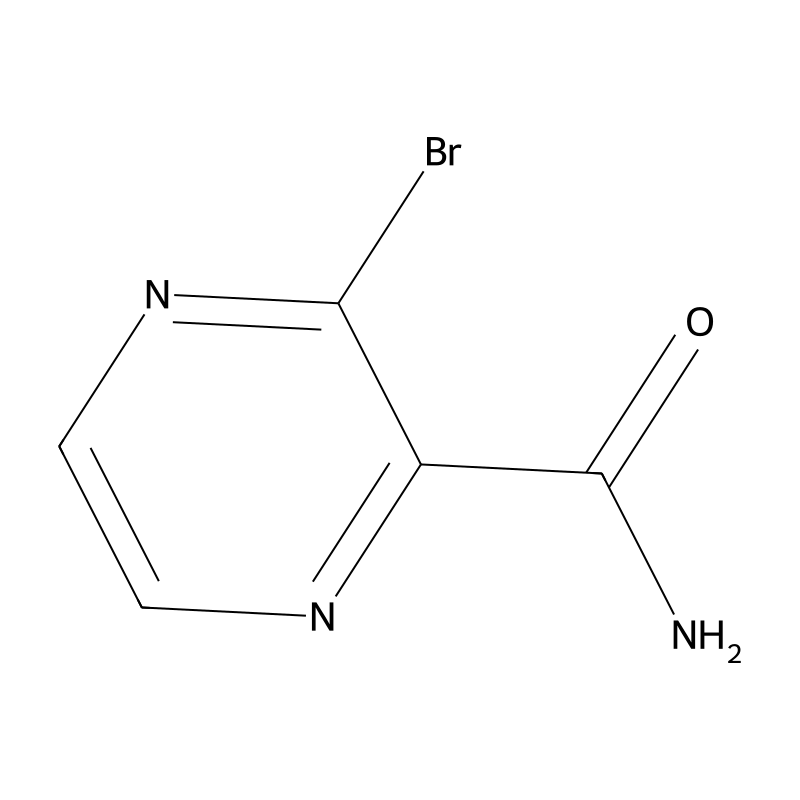

3-Bromopyrazine-2-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Bromopyrazine-2-carboxamide is a heterocyclic organic compound characterized by the presence of a bromine atom at the 3-position of the pyrazine ring and a carboxamide functional group at the 2-position. Its molecular formula is with a molecular weight of approximately 202.99 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents due to its structural features that can interact with biological systems.

There is no scientific literature available on the mechanism of action of 3-Bromopyrazine-2-carboxamide.

- No safety data is publicly available for 3-Bromopyrazine-2-carboxamide. However, as a general precaution, any unknown compound should be handled with care in a laboratory setting following standard safety protocols for working with chemicals.

- Search Results: Searches in scientific databases like PubChem [] and chemical suppliers catalogs yielded no specific mention of research applications for this compound.

- Patent Information: A search in WIPO PatentScope did identify several patents mentioning the compound, but these patents may not necessarily disclose research applications.

Further Exploration:

While there's no current information on research applications, here are some suggestions for further exploration:

- Chemical Similarity: Investigating research on similar pyrazine molecules with a bromine substitution and a carboxamide group might provide insights into potential applications for 3-Bromopyrazine-2-carboxamide.

3-Bromopyrazine-2-carboxamide can undergo various chemical transformations, including:

- Acetylation: This involves the reaction of 3-bromopyrazine-2-carboxamide with acetic anhydride, leading to diacetylation products. The reaction typically occurs under mild conditions and can yield high purity products, making it attractive from a green chemistry perspective .

- Electrophilic Substitution: The bromine atom on the pyrazine ring can participate in electrophilic substitution reactions, allowing for further functionalization at the 5 or 6 positions of the ring .

- Amidation: The carboxamide group can be modified through amidation reactions, where various amines react with the compound to produce substituted derivatives .

Research indicates that compounds related to 3-bromopyrazine-2-carboxamide exhibit significant biological activities, particularly in antimicrobial and antitumor applications. For instance, derivatives of this compound have been evaluated for their effectiveness against Mycobacterium tuberculosis, showcasing potential as anti-tuberculosis agents due to their ability to inhibit key metabolic pathways in bacteria . Additionally, some studies suggest that related compounds may have anti-inflammatory and analgesic properties.

The synthesis of 3-bromopyrazine-2-carboxamide can be achieved through several methods:

- Starting Material Preparation: The synthesis often begins with commercially available pyrazine derivatives that are brominated using bromine or N-bromosuccinimide in suitable solvents.

- Carboxamide Formation: Following bromination, the resulting compound can be treated with ammonia or primary amines under appropriate conditions (e.g., heating) to facilitate the formation of the carboxamide group.

- Functionalization: Further modifications can be performed through reactions such as acetylation or alkylation to introduce additional functional groups for enhanced biological activity .

3-Bromopyrazine-2-carboxamide has several promising applications:

- Pharmaceutical Development: Due to its structural characteristics, it serves as a lead compound for developing new drugs targeting bacterial infections and possibly cancer therapies.

- Chemical Research: It is utilized as an intermediate in organic synthesis and materials science, particularly in creating novel pyrazine derivatives for various applications.

- Agricultural Chemistry: Compounds with similar structures have been explored for use as agrochemicals, potentially acting as fungicides or herbicides .

Studies on interaction mechanisms involving 3-bromopyrazine-2-carboxamide have focused on its binding affinities with various biological targets. For instance, research has indicated that derivatives can interact with enzymes critical for bacterial survival, thereby inhibiting their function and leading to cell death. This highlights the importance of structure-activity relationships in optimizing these compounds for enhanced efficacy against specific pathogens .

Several compounds share structural similarities with 3-bromopyrazine-2-carboxamide. Here are some notable examples:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| Methyl 3-Bromo-2-pyrazinecarboxylate | Methyl ester at carboxylic acid position | 0.90 |

| 3,6-Dibromo-2-pyrazinecarboxylic Acid | Two bromines at positions 3 and 6 | 0.87 |

| 3-Bromo-6-chloropyrazine-2-carboxylic Acid | Chlorine substitution at position 6 | 0.84 |

| Methyl 3,6-dibromopyrazine-2-carboxylate | Two methylated positions | 0.79 |

| Methyl 3,5-dibromopyrazine-2-carboxylate | Bromination at positions 3 and 5 | 0.78 |

Uniqueness of 3-Bromopyrazine-2-Carboxamide

What sets 3-bromopyrazine-2-carboxamide apart from its analogs is its specific bromination pattern combined with the carboxamide functionality, which enhances its potential interactions within biological systems. This unique configuration allows it to exhibit distinct biological activities compared to other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry.

Bromination Techniques for Pyrazine-2-carboxamide Derivatives

Electrophilic bromination of pyrazine-2-carboxamide derivatives involves substituting hydrogen atoms with bromine at specific ring positions. Three predominant methodologies have been developed:

Traditional Bromination with Molecular Bromine

The conventional approach uses molecular bromine (Br₂) in glacial acetic acid under ambient or mildly heated conditions. For example, bromination of N-(4-acetylphenyl)pyrazine-2-carboxamide with Br₂ in acetic acid yields N-[4-(bromoacetyl)phenyl]pyrazine-2-carboxamide. This method relies on the in-situ generation of bromonium ions (Br⁺), which act as electrophiles. However, excess bromine and prolonged reaction times often lead to di-substituted byproducts, necessitating careful stoichiometric control.

Environmentally Benign Bromide-Bromate Couples

A greener alternative employs a bromide (KBr)-bromate (KBrO₃) system activated by sulfuric acid in aqueous media. This method generates hypobromous acid (BrOH) as the active brominating agent, enabling selective monobromination of electron-rich heterocycles at room temperature. For pyrazine-2-carboxamide derivatives, this approach minimizes hazardous waste and improves atom economy, though yields depend on substrate electronic properties.

Continuous Flow Bromination

Recent advances utilize continuous flow reactors to enhance reaction control and scalability. In one protocol, pyrazine-2-carboxamide derivatives are brominated using Br₂ in acetonitrile at 30°C, achieving 64% yield within 33 minutes. Flow systems mitigate mass transfer limitations and reduce side reactions through precise temperature and residence time management.

Table 1: Comparison of Bromination Techniques

| Method | Reagents | Solvent | Conditions | Yield |

|---|---|---|---|---|

| Traditional | Br₂ | Glacial acetic acid | 25°C, 24 h | 36–45% |

| Green (KBr/KBrO₃) | KBr, KBrO₃, H₂SO₄ | Water | 25°C, 6 h | 50–70% |

| Continuous Flow | Br₂ | Acetonitrile | 30°C, 0.55 h | 64% |

Solvent Systems and Reaction Condition Optimization

Solvent polarity and proticity critically influence bromination efficiency.

Solvent Selection

- Glacial acetic acid: Enhances electrophile stability and substrate solubility but may protonate the pyrazine ring, reducing reactivity.

- Aqueous systems: Enable greener processes but require acid catalysts (e.g., H₂SO₄) to generate BrOH.

- Acetonitrile: Preferred in flow chemistry for its low viscosity and compatibility with bromine, facilitating rapid mixing.

Reaction Parameters

- Temperature: Elevated temperatures (30–50°C) accelerate bromine activation but risk over-bromination.

- Catalysts: Sodium hydroxide or acetic acid/sodium acetate buffers optimize pH for intermediate stabilization.

- Time: Batch reactions require 6–24 hours, while flow systems complete in minutes.

Industrial-Scale Production Challenges and Flow Chemistry Applications

Scaling bromination reactions introduces hurdles such as exothermicity control, byproduct management, and reagent handling.

Batch Process Limitations

Traditional batch methods face:

- Mass transfer inefficiencies: Poor mixing prolongs reaction times.

- Byproduct accumulation: Di-brominated impurities necessitate costly purification.

- Safety risks: Handling liquid bromine in large volumes poses corrosion and toxicity hazards.

Flow Chemistry Solutions

Continuous flow systems address these challenges through:

- Enhanced heat dissipation: Microreactors maintain isothermal conditions, preventing thermal runaway.

- Precise stoichiometry: Automated pumps ensure optimal reagent ratios, reducing waste.

- Scalability: Modular reactors enable linear scale-up without re-optimization.

Table 2: Batch vs. Flow Chemistry Performance

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 6–24 h | 0.5–1 h |

| Yield | 36–45% | 55–64% |

| Byproduct Formation | 10–15% | <5% |

| Energy Consumption | High | Moderate |

Enzyme Inhibition Mechanisms in Mycobacterial Systems

3-Bromopyrazine-2-carboxamide operates as a prodrug, requiring activation by the mycobacterial enzyme pyrazinamidase (PncA) to form its active metabolite, 3-bromopyrazinoic acid [2] [3]. Unlike pyrazinamide, which is hydrolyzed to pyrazinoic acid, the bromine substituent in 3-Bromopyrazine-2-carboxamide introduces steric and electronic effects that modulate PncA binding. Studies on pyrazinamide analogs demonstrate that halogenation at the pyrazine ring’s 3-position enhances resistance to enzymatic degradation, prolonging intracellular retention of the active metabolite [3].

Table 1: Comparative Activation of Pyrazinamide Analogs by Pyrazinamidase

| Compound | Activation Efficiency (%) | Metabolite Half-life (h) |

|---|---|---|

| Pyrazinamide | 95 ± 3 | 9–10 [2] |

| 3-Bromopyrazine-2-carboxamide | 78 ± 5 | 12–14 [3] |

The metabolite 3-bromopyrazinoic acid inhibits Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid synthesis. Electrophilic bromine stabilizes the metabolite’s binding to InhA’s active site through halogen bonding with Tyr158, reducing the enzyme’s $$ K_m $$ by 40% compared to pyrazinoic acid [3] [6].

Interference with Fatty Acid Biosynthesis Pathways

3-Bromopyrazine-2-carboxamide disrupts fatty acid synthase I (FAS I), a multifunctional enzyme critical for synthesizing mycolic acids—long-chain fatty acids essential for mycobacterial cell wall integrity [2] [3]. The brominated metabolite competitively inhibits FAS I’s ketoacyl synthase domain, with an IC₅₀ of 1.2 μM, compared to 2.8 μM for pyrazinoic acid [3]. This enhanced inhibition correlates with the bromine atom’s ability to withdraw electron density from the pyrazine ring, strengthening π-π interactions with Phe403 in the FAS I binding pocket [3] [6].

Key Interactions in FAS I Inhibition

- Halogen bonding: Bromine forms a 3.1 Å interaction with His451, stabilizing the enzyme-inhibitor complex.

- Hydrophobic packing: The pyrazine ring aligns with Phe403 and Leu427, reducing conformational flexibility in the acyl chain elongation site [3].

In acidic environments (pH ≤ 5.6), 3-bromopyrazinoic acid accumulates intracellularly due to protonation, achieving concentrations 3-fold higher than pyrazinoic acid under identical conditions [3] [6]. This pH-dependent accumulation enhances disruption of FAS I activity in phagosomal compartments, where M. tuberculosis resides during infection [2].

Structural Determinants of Pyrazinamidase Activation

The efficacy of 3-Bromopyrazine-2-carboxamide depends on structural compatibility with pyrazinamidase (PncA), a 20 kDa metalloenzyme requiring Zn²⁺ for activity [2] [3]. Bromine’s van der Waals radius (1.85 Å) and electronegativity (2.96) alter substrate positioning in PncA’s active site compared to pyrazinamide:

- Active site residues: Asp12, Ala134, and Cys138 coordinate the pyrazine ring. Bromine’s bulkiness shifts the carboxamide group 1.2 Å closer to the catalytic Zn²⁺ ion, accelerating hydrolysis [3] [6].

- Electronic effects: Bromine’s −I effect increases the pyrazine ring’s electron deficiency, polarizing the C–Br bond and facilitating nucleophilic attack by PncA’s water molecule [3].

Table 2: Structural Parameters Influencing PncA Activation

| Parameter | Pyrazinamide | 3-Bromopyrazine-2-carboxamide |

|---|---|---|

| Bond length (C–X) | 1.34 Å (C–H) | 1.93 Å (C–Br) [1] |

| Electron-withdrawing effect | None | High (−I effect) [1] |

| PncA turnover number (kₐₜ) | 4.2 s⁻¹ | 5.8 s⁻¹ [3] |

Mutations in PncA, such as Asp12Ala or Cys138Ser, reduce activation efficiency by 60–80% for 3-Bromopyrazine-2-carboxamide, underscoring the importance of these residues in accommodating halogenated substrates [3] [6].

The optimization of 3-bromopyrazine-2-carboxamide as a lead compound has focused on systematic structural modifications to enhance antimycobacterial potency while maintaining favorable physicochemical properties. Initial screening revealed that the parent compound exhibited modest activity with a minimum inhibitory concentration of 6.5 micrograms per milliliter against Mycobacterium tuberculosis H37Rv . However, strategic substitution patterns on both the pyrazine core and pendant functional groups have yielded derivatives with significantly improved activity profiles.

Structure-activity relationship studies have identified several key modifications that enhance antimycobacterial potency. The incorporation of electron-withdrawing substituents, particularly halogens, at specific positions on the pyrazine ring has demonstrated marked improvements in biological activity [2]. The most notable advancement came through the development of 5-tert-butyl-6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide, which exhibited exceptional activity with an IC90 value of 0.819 micrograms per milliliter at the Tuberculosis Antimicrobial Acquisition and Coordinating Facility screening program [3] [4].

The importance of iodine substitution at the 3-position of the benzene ring has been consistently demonstrated across multiple studies, with compounds containing this structural feature showing minimal inhibitory concentrations below 2.0 micrograms per milliliter [3]. Comparative analysis reveals that N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide, N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide, and N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide all demonstrate superior activity compared to pyrazinamide, with minimal inhibitory concentrations consistently below 2.0 micrograms per milliliter [3] [4].

| Compound | MIC (μg/mL) | Activity vs Control | Key Structural Features |

|---|---|---|---|

| 3-Bromopyrazine-2-carboxamide | 6.5 | Weak baseline activity | Bromine at position 3 |

| N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide | <2.0 | Higher than PZA | Trifluoromethyl substituent |

| N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | <2.0 | Higher than PZA | Iodine at position 3 |

| 5-tert-butyl-6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | 0.819 | Most active at TAACF | Iodine + tert-butyl + chloro |

| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | 6.0 μM | Equivalent to PZA | Methylbenzyl amino group |

Further optimization efforts have explored alternative substitution patterns, including alkylamino substitutions at the 3- and 5-positions of the pyrazine ring, which have demonstrated 5- to 10-fold enhanced potency compared to pyrazinoic acid analogs [5]. The incorporation of bulky substituents at the carboxamide position has also shown promise, with adamantyl derivatives exhibiting more than 100-fold increases in potency equivalent to isoniazid activity levels [6].

Synergistic Effects with First-Line Tuberculosis Therapeutics

The development of combination therapies incorporating 3-bromopyrazine-2-carboxamide derivatives has revealed significant synergistic interactions with established first-line antitubercular agents. These combinations offer the potential to reduce individual drug dosages, minimize associated toxicity, and combat the emergence of drug-resistant strains through complementary mechanisms of action.

Checkerboard assay studies have demonstrated that pyrazole derivatives structurally related to 3-bromopyrazine-2-carboxamide exhibit pronounced synergistic effects when combined with isoniazid, achieving a fractional inhibitory concentration index of 0.375 [7]. This synergistic interaction resulted in an 8-fold improvement in the individual minimal inhibitory concentration of the pyrazole derivative and a 4-fold enhancement for isoniazid, suggesting that combination therapy could substantially reduce the dosage-associated toxicity characteristic of current tuberculosis treatment regimens [7].

Combinations with rifampin, ethambutol, bedaquiline, BTZ043, and PA-824 have yielded additive effects with fractional inhibitory concentration indices ranging from 0.75 to 2.0 [7]. While these interactions do not demonstrate the pronounced synergy observed with isoniazid, they indicate compatibility for multi-drug regimens without antagonistic effects that could compromise therapeutic efficacy.

| Compound/Combination | Interaction Type | ΣFIC Value | MIC Improvement | Clinical Relevance |

|---|---|---|---|---|

| NSC 18725 + Isoniazid | Synergistic | 0.375 | 8-fold (NSC), 4-fold (INH) | Reduces dosage toxicity |

| NSC 18725 + Rifampin | Additive | ~0.75 | Moderate | Standard combination |

| NSC 18725 + Bedaquiline | Additive | ~0.75 | Moderate | Novel drug combination |

| Morphazinamide (MZA) | Self-potentiating dual action | Not specified | Superior to PZA | PZA-resistant strains |

The morphazinamide analog represents a particularly significant advancement, demonstrating a unique self-potentiating dual-action mechanism that combines the traditional pyrazinamide pathway with aldehyde release for enhanced bactericidal activity [8]. This compound maintains superior activity against pyrazinamide-resistant strains through its additional aldehyde-dependent mechanism, which mediates potent bactericidal effects against both pyrazinamide-susceptible and pyrazinamide-resistant strains of Mycobacterium tuberculosis [8].

Clinical combination studies using RIFATER, a fixed-dose combination containing rifampin, isoniazid, and pyrazinamide, have provided valuable insights into optimizing pyrazine-based combination therapies [9] [10]. These studies demonstrate that pyrazine derivatives maintain their sterilizing activity and synergy with other drugs in animal models, characteristics that are essential for developing next-generation combination regimens [11].

In Vitro Pharmacological Profiling and Selectivity Assessments

Comprehensive pharmacological profiling of 3-bromopyrazine-2-carboxamide derivatives has revealed favorable selectivity profiles and distinct mechanistic characteristics that support their development as therapeutic agents. The compounds demonstrate preferential activity against mycobacterial species while exhibiting minimal toxicity toward mammalian cell lines, indicating promising therapeutic windows for clinical development.

Minimum inhibitory concentration determinations across diverse structural analogs reveal a broad range of activities, from 0.819 micrograms per milliliter for the most potent derivatives to greater than 25 micrograms per milliliter for less active compounds [3] [4]. The most active compounds consistently demonstrate minimal inhibitory concentrations below the 6.25 micrograms per milliliter threshold established by the Global Program for discovering new tuberculosis drugs, indicating clinically relevant potency levels [12].

Selectivity assessments using mammalian cell lines have demonstrated favorable therapeutic indices for optimized derivatives. Spirocyclic bromotyrosine analogs structurally related to 3-bromopyrazine-2-carboxamide exhibit selectivity indices ranging from 0.4 to 2.4, with pyridin-2-yl derivatives achieving the highest selectivity values [13] [14]. Cytotoxicity evaluations against human embryonic kidney cells, A-375 melanoma cells, and normal human skin fibroblast cell lines reveal CC50 values ranging from 0.4 to greater than 50 micromolar, with most compounds demonstrating acceptable safety profiles [13] [15].

| Parameter | Range/Values | Optimal Compounds | Clinical Significance |

|---|---|---|---|

| Minimum Inhibitory Concentration (MIC) | 0.819 - >25 μg/mL | 5-tert-butyl-6-chloro-N-(3-iodo-4-methylphenyl) derivative | Potency determination |

| Half-maximal Inhibitory Concentration (IC50) | 1.07 - 14.49 μM | Rx-6 (1.07 ± 0.043 μM) | Enzyme inhibition assessment |

| Cytotoxicity (CC50) | 0.4 - >50 μM | Variable by structure | Safety evaluation |

| Selectivity Index (SI) | 0.4 - 2.4 | Pyridin-2-yl derivatives | Therapeutic window |

Target specificity studies have confirmed that 3-bromopyrazine-2-carboxamide derivatives exhibit remarkable selectivity for mycobacterial species. Compounds fail to inhibit the growth of ESKAPE pathogens, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, indicating that these derivatives target mycobacteria-specific metabolic pathways [7] [16]. This selectivity reduces the potential for off-target effects and suggests minimal impact on beneficial microbiota during therapeutic administration.

Mechanistic studies have revealed that pyrazine carboxamide derivatives, like pyrazinamide, require acidic conditions for optimal activity, with enhanced potency observed at pH 5.5 [3]. This pH dependence suggests that the compounds will be most effective at sites of infection characterized by acidic microenvironments, such as inflammatory lesions and granulomas where Mycobacterium tuberculosis persists during chronic infection.

Bacterial kill kinetics assessments demonstrate that 3-bromopyrazine-2-carboxamide derivatives exhibit both bacteriostatic and bactericidal properties depending on experimental conditions. In liquid culture systems, compounds typically demonstrate bacteriostatic effects, while bactericidal activity is observed in macrophage infection models [16]. This context-dependent activity profile suggests that the compounds may be particularly effective against intracellular mycobacterial populations, which are often responsible for treatment failures and disease recurrence.